2-methyl-3-(5-methylfuran-2-yl)prop-2-enal

Catalog No.
S6436059
CAS No.
31704-79-7
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-3-(5-methylfuran-2-yl)prop-2-enal

CAS Number

31704-79-7

Product Name

2-methyl-3-(5-methylfuran-2-yl)prop-2-enal

IUPAC Name

(E)-2-methyl-3-(5-methylfuran-2-yl)prop-2-enal

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(6-10)5-9-4-3-8(2)11-9/h3-6H,1-2H3/b7-5+

InChI Key

FPNFGOZHODDTKE-FNORWQNLSA-N

Canonical SMILES

CC1=CC=C(O1)C=C(C)C=O

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C)/C=O
2-methyl-3-(5-methylfuran-2-yl)prop-2-enal, also known as furfurylideneacetone or FFA, is a yellowish-orange liquid that is commonly used in the fields of chemistry and biology. This paper aims to provide an overview of FFA, its properties, synthesis, characterization, and applications, as well as its future directions and potential implications in various fields of research and industry.
FFA is a chemical compound that belongs to the class of alpha, beta-unsaturated aldehydes. It has the chemical formula C11H12O2 and a molecular weight of 176.21 g/mol. FFA is derived from furfural, which is a byproduct of wood processing. The compound's name is based on its furan and acetone-like characteristics.
FFA is a yellowish-orange liquid with a sweet and fruity odor. It is slightly soluble in water, soluble in ethanol and ether, and stable at room temperature. FFA has a melting point of -11°C and a boiling point of 194°C. It also has a density of 0.985 g/mL and a refractive index of 1.514.
FFA is an alpha, beta-unsaturated aldehyde that undergoes conjugated addition reactions. It has a relatively high electron density due to the presence of the aromatic furan ring. Hence, it is a good electrophile and undergoes Michael addition reactions. FFA also has two enolizable protons, which makes it susceptible to enolization.
FFA can be synthesized by the reaction of furfural and acetone in the presence of a base catalyst. The reaction proceeds via a conjugate addition reaction of acetone to furfural, followed by Michael addition of another molecule of furfural to give the final product.
FFA can be characterized by a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). NMR spectroscopy can provide valuable structural information about FFA, including bond lengths, bond angles, and molecular symmetry. IR spectroscopy can be used to identify the functional groups present in FFA. MS can provide information about the molecular weight and fragmentation pattern of FFA.
Several analytical methods can be used to quantify FFA in various matrices. Gas chromatography (GC) can be used to separate and quantify FFA from other compounds in a sample matrix. Liquid chromatography (LC) can also be used to quantify FFA in a sample matrix. High-performance liquid chromatography (HPLC) is a common LC technique used to separate and quantify FFA in a sample matrix. Mass spectrometry (MS) can also be coupled with GC or LC to provide accurate quantification of FFA in a sample matrix.
FFA has been reported to possess various biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory activities. FFA has been shown to inhibit the growth of pathogenic bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. FFA has also been shown to possess antioxidant activity by scavenging free radicals and preventing lipid peroxidation. Moreover, FFA has been shown to inhibit cancer cell proliferation by inducing apoptosis in cancer cells. Lastly, FFA has been shown to possess anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.
FFA has been shown to be relatively safe at low concentrations. However, at high concentrations, FFA can be toxic and cause damage to cells and tissues. FFA can also be irritating to the skin, eyes, and respiratory tract. Hence, it is important to handle FFA with caution and use appropriate personal protective equipment (PPE) when working with it.
FFA has various applications in scientific experiments, including the synthesis of organic compounds, as a flavoring agent, and as a starting material for the synthesis of pharmaceuticals. FFA has also been used as a building block for the synthesis of natural products and other bioactive compounds. FFA is also used in the food industry as a flavoring agent due to its fruity and sweet aroma.
FFA has been extensively studied over the past few decades. However, despite its various biological activities and potential applications, there is still much to learn about this compound. Current research on FFA is focused on exploring its biological activities and potential applications in different fields of research and industry.
FFA has potential implications in various fields of research and industry, including drug discovery, food industry, and materials science. FFA can be used as a starting material for the synthesis of pharmaceuticals due to its various biological activities. FFA can also be used in the food industry as a flavoring agent due to its fruity and sweet aroma. Furthermore, FFA can be used as a building block for the synthesis of materials with unique properties.
Despite the potential applications of FFA, there are still several limitations that need to be addressed. For example, the synthesis of FFA is relatively complex and requires the use of harsh reagents and conditions. Furthermore, the toxicity of FFA at high concentrations limits its use in certain applications. Future research on FFA should focus on developing more efficient and sustainable synthetic methods, exploring its potential applications in different fields of research and industry, and understanding its toxicity and safety profiles better.
In conclusion, FFA is a yellowish-orange liquid that has various biological activities and potential applications in different fields of research and industry. FFA can be synthesized via a complex reaction between furfural and acetone, and can be characterized by various analytical techniques. Although FFA has several limitations, including its toxicity at high concentrations, it still holds significant potential for use in different applications. Future research on FFA should focus on developing more efficient and sustainable synthetic methods, exploring its potential applications in different fields of research and industry, and understanding its toxicity and safety profiles better.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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